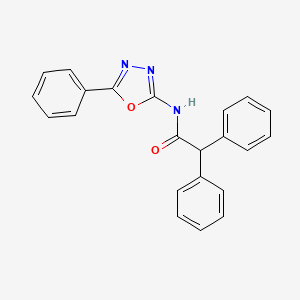

2,2-二苯基-N-(5-苯基-1,3,4-噁二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

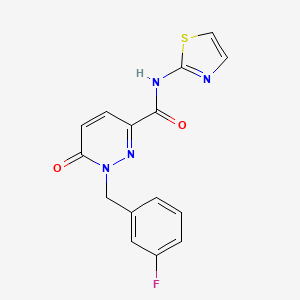

The compound “2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . They have been studied extensively due to their high biological activity and good stability .

Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole, such as the compound , can be obtained via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . The bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including the compound , consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The synthesis of 5-phenyl-1,3,4-oxadiazole derivatives involves a number of chemical reactions. The initial step involves the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This is followed by the substitution of the bromine-containing oxadiazoles with diisopropyl iminodiacetate . The resulting ester derivatives are then hydrolyzed in an aqueous methanol solution .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles, including the compound , are influenced by the position of the substituents in the oxadiazole ring . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .科学研究应用

抗菌和溶血活性

- 合成和抗菌评估: 包括2,2-二苯基-N-(5-苯基-1,3,4-噁二唑-2-基)乙酰胺在内的化合物已被合成并用于抗菌活性评估。它们对各种微生物种类显示出有效性。这一类化合物中的一些化合物还表现出低细胞毒性,暗示了在抗菌疗法中进一步生物筛选和应用试验的潜力(Gul et al., 2017)。

抗炎和镇痛特性

- COX-2抑制设计: 2,2-二苯基-N-(5-苯基-1,3,4-噁二唑-2-基)乙酰胺的衍生物已被合成用于选择性COX-2抑制,并展示出强效的抗炎活性。它们的功效在大鼠模型中得到观察,暗示了它们作为抗炎剂的潜力(Bansal et al., 2014)。

抗肿瘤活性

- 合成和抗肿瘤活性评估: 合成了各种2,2-二苯基-N-(5-苯基-1,3,4-噁二唑-2-基)乙酰胺的衍生物,并对其进行了抗肿瘤活性评估。某些化合物对各种癌细胞系显示出显著活性,突显了它们在癌症治疗中的潜力(Yurttaş等,2015)。

有机发光二极管(OLEDs)中的发光

- OLEDs中的延迟发光: 2,2-二苯基-N-(5-苯基-1,3,4-噁二唑-2-基)乙酰胺家族中的化合物已被研究其发光特性,特别是在OLEDs的背景下。它们表现出延迟荧光,使它们在先进的发光应用中具有价值(Cooper et al., 2022)。

分子对接和药理评估

- 计算和药理评估: 对衍生物进行了分子对接和药理评估,揭示了它们在治疗炎症、疼痛甚至癌症等各种疾病中的潜力。这些研究为这些化合物的分子机制和功效提供了见解(Faheem, 2018)。

作用机制

Target of Action

It’s known that similar compounds, such as imidazole and indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral replication by interacting with viral proteins .

Biochemical Pathways

For example, indole derivatives have been reported to interfere with the synthesis of viral proteins, thereby inhibiting viral replication .

Pharmacokinetics

It’s known that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents . This solubility can influence the bioavailability of these compounds.

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other substances, such as catalyst residues, can also influence the compound’s action .

生化分析

Biochemical Properties

The biochemical properties of 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide are largely determined by its interactions with various biomolecules. It’s known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins

Cellular Effects

For instance, some 1,3,4-oxadiazole derivatives have been found to exhibit cytotoxicity on cancerous cell lines

Molecular Mechanism

It’s known that 1,3,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-20(23-22-25-24-21(27-22)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQNHYPZZPDDPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2370525.png)

![ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2370526.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea](/img/structure/B2370532.png)